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3'-Methyl-1,3'-bipiperidine

Cat. No.: B13195012
M. Wt: 182.31 g/mol
InChI Key: VOBNKWPXTUNCRX-UHFFFAOYSA-N
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Description

Significance of Bipiperidine Motifs in Organic Chemistry and Chemical Biology

Bipiperidine and its constituent piperidine (B6355638) rings are classified as "privileged scaffolds" in medicinal chemistry. This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug design. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural alkaloids and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen center allow it to engage in crucial interactions with biological macromolecules like proteins and enzymes.

In organic chemistry, bipiperidine motifs are instrumental as versatile building blocks and as ligands in catalysis. The nitrogen atoms in the bipiperidine structure can chelate to metal centers, forming stable complexes that catalyze a wide array of chemical transformations. researchgate.netnih.govtaylorandfrancis.com For instance, derivatives of 2,2'-bipyridine (B1663995) are among the most widely used ligands in coordination chemistry, playing critical roles in everything from materials science to photochemistry. nih.gov The specific linkage between the two piperidine rings (e.g., 2,2', 3,3', 4,4', or as in the subject compound, 1,3') dictates the geometry and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. researchgate.net

The application of these scaffolds extends into chemical biology, where they are used to create molecular probes and modulators of biological pathways. The structural rigidity and defined stereochemistry of many bipiperidine derivatives allow for the precise spatial arrangement of functional groups, which is essential for specific interactions with biological targets. enamine.net

Overview of 3'-Methyl-1,3'-bipiperidine within the Bipiperidine Class

This compound is a distinct member of the bipiperidine family, characterized by a covalent bond between the nitrogen atom of one piperidine ring (position 1) and a carbon atom of the second ring (position 3'). The second ring also features a methyl group at the same carbon atom (position 3'). This specific connectivity and substitution pattern distinguishes it from more extensively studied isomers like 2,2'- and 4,4'-bipiperidine.

The structure of this compound presents an asymmetric molecule with a tertiary amine on one ring and a secondary amine on the other, unless the secondary amine is further substituted. The presence of a chiral center at the 3' position means the compound can exist as different stereoisomers. This structural complexity offers opportunities for creating highly specific three-dimensional structures for applications in asymmetric catalysis or as chiral building blocks in pharmaceutical synthesis. researchgate.net

Below are the fundamental chemical properties of this compound.

PropertyValue
IUPAC Name 3-methyl-3-(piperidin-1-yl)piperidine
CAS Number 1823359-50-7
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Synonyms This compound

This table is interactive. Click on the headers to sort.

Research Trajectories and Academic Relevance

While specific, in-depth research published exclusively on this compound is limited, its academic relevance can be inferred from the broad utility of its structural components and related analogues. The primary research trajectories for a compound like this fall into two main categories: synthetic chemistry and medicinal chemistry.

As a Synthetic Building Block: The molecule serves as a pre-functionalized scaffold. The secondary amine provides a reactive site for further elaboration, allowing chemists to attach a variety of other molecular fragments. This makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science or as agrochemicals.

In Medicinal Chemistry and Drug Discovery: Given that piperidine-based analogues are highly sought after in drug design, this compound represents an attractive scaffold for library synthesis. enamine.net Medicinal chemists could utilize this compound as a starting point to generate a diverse collection of molecules for screening against various diseases. Analogues of piperidinyl-piperidine have been explored as potent and selective antagonists for biological targets such as the M2 muscarinic receptor, highlighting the pharmacological potential of the core bipiperidine structure. nih.gov The specific 1,3'-linkage and methyl substitution could offer a unique pharmacokinetic profile or binding orientation compared to other bipiperidines.

In Catalysis: Bipiperidine ligands are known to form effective catalysts when complexed with transition metals like manganese, nickel, or copper. researchgate.netnih.gov These catalysts are often used in reactions such as olefin epoxidation or carbon dioxide reduction. researchgate.netnih.gov The unique steric and electronic environment provided by the 3'-methyl substitution and the specific linkage in this compound could be explored for the development of novel catalysts with enhanced activity or selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B13195012 3'-Methyl-1,3'-bipiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-methyl-3-piperidin-1-ylpiperidine

InChI

InChI=1S/C11H22N2/c1-11(6-5-7-12-10-11)13-8-3-2-4-9-13/h12H,2-10H2,1H3

InChI Key

VOBNKWPXTUNCRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)N2CCCCC2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,3 Bipiperidine and Its Analogues

Historical Development of Bipiperidine Synthesis

The synthesis of bipiperidine scaffolds is historically intertwined with the chemistry of their aromatic precursors, bipyridines. Early methods often involved the synthesis of a substituted bipyridine followed by reduction of the aromatic rings. One of the foundational preparations of a bipyridine, specifically 2,2'-bipyridine (B1663995), was achieved by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. researchgate.net This provided the aromatic core that could then be subjected to reduction.

The transformation of the stable aromatic bipyridine system into the saturated bipiperidine structure has been a central challenge. Catalytic hydrogenation emerged as a key technique for this purpose. nih.gov Initial approaches often required harsh reaction conditions, such as high pressures and temperatures, utilizing transition metal catalysts like platinum or palladium. nih.gov Over decades, significant progress has been made to develop milder and more selective hydrogenation methods, expanding the accessibility and functional group tolerance of these reactions. nih.govnih.gov The development also branched into alternative pathways that bypass the bipyridine intermediate, focusing instead on the direct coupling of pre-existing piperidine (B6355638) rings or constructing one ring onto another, offering different strategic advantages for controlling substitution and stereochemistry.

Targeted Synthesis of 3'-Methyl-1,3'-bipiperidine

The targeted synthesis of this compound, a chiral compound, requires precise control over bond formation and stereochemistry. Synthetic strategies can be broadly categorized into two approaches: late-stage reduction of a correspondingly substituted bipyridine or the convergent coupling of two distinct piperidine fragments.

Strategies for Carbon-Nitrogen Bond Formation

The crucial C-N bond that links the two piperidine rings in a 1,3'-fashion is a key synthetic challenge. Several modern synthetic methods for forming C-N bonds are applicable to this target. uci.edunih.gov

Reductive Amination: A primary strategy involves the reductive amination between a piperidine derivative (e.g., piperidin-3-one) and another piperidine. This method forms the C-N bond and establishes the linkage between the two rings in a single, efficient step.

Nucleophilic Substitution: An alternative approach is the N-alkylation of piperidine with a suitably functionalized 3-methylpiperidine (B147322) derivative. This would involve a 3-methylpiperidine bearing a leaving group at the 1-position (an unlikely scenario) or, more plausibly, the alkylation of a 3-methylpiperidine with an electrophilic piperidine precursor.

Multicomponent Reactions: Advanced strategies such as the Castagnoli-Cushman reaction, which has been applied to the synthesis of 3-substituted 1,4'-bipiperidine derivatives, could potentially be adapted. researchgate.net These reactions combine multiple starting materials in a single pot to rapidly build molecular complexity. researchgate.net

The formation of the piperidine rings themselves also relies on critical C-N bond-forming reactions. Intramolecular cyclization, such as the reductive amination of δ-aminoaldehydes or ketones, is a common and effective method for constructing the six-membered ring.

Stereoselective and Enantioselective Approaches

Achieving stereocontrol at the C3' position is critical for the synthesis of enantiomerically pure this compound.

Chiral Pool Synthesis: One effective strategy begins with a chiral starting material. For instance, a chiral 3-methylpiperidine derivative can be synthesized from a naturally occurring chiral molecule, such as an amino acid. This enantiopure fragment can then be coupled to the second piperidine ring.

Asymmetric Catalysis: The hydrogenation of a 3'-methyl-1,3'-bipyridine precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium) can induce facial selectivity in the reduction, leading to an enantiomeric excess of one isomer.

Diastereoselective Reactions: If both piperidine rings contain stereocenters, the coupling reaction can be designed to proceed diastereoselectively. For example, diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can install substituents in a specific spatial arrangement. nih.gov A similar strategy could be envisioned for coupling two piperidine fragments, where the existing stereocenter on the 3-methylpiperidine directs the approach of the second ring. Patent literature also describes methods for the stereoselective synthesis of piperidine derivatives that can be purified via the formation of chiral salts. google.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. For a crucial step like a palladium-catalyzed Buchwald-Hartwig amination to couple a 3-methylpiperidine with a protected 3-bromopiperidine, a systematic optimization would be performed.

The following interactive table illustrates a hypothetical optimization study for such a coupling reaction. The goal is to maximize the yield of the desired product while minimizing side reactions.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10065
2Pd₂(dba)₃SPhosNaOtBuToluene10072
3Pd(OAc)₂XPhosK₃PO₄Dioxane11058
4Pd₂(dba)₃XPhosLHMDSToluene8075
5Pd₂(dba)₃XPhosNaOtBuTHF6545
6Pd₂(dba)₃XPhosNaOtBuToluene11082

This data is illustrative and based on common optimization procedures for similar chemical reactions.

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. This is typically achieved by introducing functional groups onto the pre-formed bipiperidine skeleton.

Strategies for Ring Functionalization

Once the this compound core is assembled, further diversification can be achieved by functionalizing the C-H bonds of the piperidine rings.

Directed C-H Functionalization: Modern synthetic methods enable the direct conversion of C-H bonds to C-C or C-heteroatom bonds. Rhodium-catalyzed C-H insertion reactions, for instance, can be used for the site-selective functionalization of piperidines. nih.gov The position of the new substituent is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For example, an N-Boc protecting group might direct functionalization to the C2 position, while other directing groups could favor the C3 or C4 positions. nih.gov

Lithiation-Trapping Sequences: Another powerful method involves the deprotonation of a C-H bond using a strong base, such as sec-butyllithium, to form an organolithium intermediate. This nucleophilic species can then react with a wide range of electrophiles (e.g., CO₂, alkyl halides, aldehydes) to install new functional groups. The regioselectivity of the deprotonation can be controlled by the presence of directing groups and the reaction conditions. This approach has been successfully used to prepare various regio- and diastereoisomers of substituted piperidines. nih.gov

These strategies provide versatile pathways for creating a library of functionalized this compound derivatives, enabling detailed investigation into their chemical and biological properties.

Introduction of Diverse Chemical Moieties

The functionalization of the this compound scaffold is crucial for creating a library of analogues with varied properties. This can be achieved by introducing a range of chemical groups onto the bipiperidine core. Methodologies for such modifications often involve the functionalization of precursor molecules or the direct modification of the bipiperidine structure.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful strategy for introducing aryl and other substituents onto heterocyclic rings is through palladium-catalyzed cross-coupling reactions. For instance, the direct C-H arylation of pyridine (B92270) N-oxides with halopyridines, followed by reduction of the N-oxide and the pyridine ring, can be a viable route to substituted bipiperidines. nih.gov This method allows for the convenient preparation of various bipiperidine precursors. nih.gov While direct C-H functionalization of the saturated bipiperidine ring is challenging, the synthesis of functionalized bipyridine precursors followed by hydrogenation is a common and effective approach. Various palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are employed to create substituted bipyridines from pyridyl halides and appropriate organometallic reagents. mdpi.com

Modification of Piperidone Precursors: Another versatile approach involves the use of piperidone intermediates. For example, substituted 2,6-diphenylpiperdin-4-ones can be synthesized through a modified Mannich multi-component condensation. researchgate.net These piperidones can then be used as scaffolds for further modifications. The ketone functionality allows for a wide range of subsequent reactions to introduce diversity, and the piperidone ring can be a precursor to one of the rings in the this compound structure.

Stereoselective Functionalization: Achieving stereocontrol in the synthesis of substituted piperidines is of great importance. Strategies have been developed for the stereoselective synthesis of piperidine derivatives, which can be applied to the synthesis of chiral this compound analogues. google.com For example, the diastereoselective synthesis of densely substituted pyrrolidines has been achieved via [3+2] cycloaddition reactions, and similar principles can be applied to piperidine synthesis. nih.gov

The following table summarizes various moieties that can be introduced onto piperidine and bipyridine scaffolds, which are relevant to the synthesis of this compound analogues.

Moiety TypeMethod of IntroductionPrecursorReference
Aryl groupsPalladium-catalyzed C-H arylationPyridine N-oxide nih.gov
Aryl groupsSuzuki, Stille, Negishi couplingHalopyridine mdpi.com
Alkyl groupsRegiodivergent alkylation with alkyllithiumPyridine acs.org
Various substituentsAnnulation of 1,3-azadienes with anhydrides3-Methylglutaric anhydride nih.gov

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial parts of all the starting materials. These reactions are characterized by their atom economy, procedural simplicity, and the ability to rapidly generate complex molecules. Convergent synthesis involves the preparation of fragments of a molecule separately, which are then joined together in the final stages of the synthesis.

One-Pot Synthesis of Highly Functionalized Piperidines: A variety of MCRs have been developed for the one-pot synthesis of highly substituted piperidines. ajchem-a.comresearchgate.net These reactions often utilize simple, readily available starting materials. For instance, a one-pot, three-component synthesis of highly substituted piperidines can be achieved using aromatic aldehydes, anilines, and β-ketoesters, catalyzed by an ionic liquid such as 1-methyl-2-oxopyrrolidinium hydrogen sulfate. researchgate.net While these examples typically yield a single piperidine ring, the principles can be extended to create bipiperidine structures by using functionalized starting materials that contain a pre-existing piperidine ring.

The table below illustrates a selection of multi-component reactions used to synthesize highly functionalized piperidines, showcasing the diversity of achievable structures.

Reactant 1Reactant 2Reactant 3CatalystProduct TypeYield (%)Reference
Aromatic AldehydeAnilineEthyl Acetoacetate (B1235776)1-Methyl-2-oxopyrrolidinium Hydrogen SulfatePolysubstituted Piperidine78-95 researchgate.net
KetoneAromatic AldehydeAmmonium Acetate (B1210297)Dichloro(cyclooctadiene)palladium(II)Substituted Piperidin-4-oneNot Specified researchgate.net
4-HydroxycoumarinPiperidineGlyoxalic AcidCatalyst-free (in water)3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one)Not Specified ajchem-a.com

Convergent Approaches to Bipiperidines: A convergent strategy for the synthesis of this compound could involve the synthesis of two separate piperidine rings, one of which is appropriately functionalized to allow for their coupling. For example, a 3-methylpiperidine derivative with a suitable leaving group could be coupled with a second piperidine ring through nucleophilic substitution. Alternatively, a palladium-catalyzed coupling reaction could be employed to join two functionalized piperidine precursors. mdpi.comnih.gov This approach allows for greater flexibility in the synthesis of analogues, as each piperidine ring can be modified independently before the coupling step. The synthesis of unsymmetrically substituted bipyridines through palladium-catalyzed direct C-H arylation of pyridine N-oxides is an example of a convergent approach that can lead to bipiperidine precursors. nih.gov

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques

A thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental data for 3'-Methyl-1,3'-bipiperidine. Consequently, the following subsections address the specified analytical techniques in the context of this data gap.

There is no publicly available Nuclear Magnetic Resonance (NMR) spectroscopy data specifically for this compound. Detailed stereochemical elucidation, which would typically involve the analysis of ¹H and ¹³C NMR spectra to determine chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY experiments), has not been reported for this compound. Such data would be essential for confirming the connectivity and determining the relative stereochemistry and preferred conformations of the two piperidine (B6355638) rings and the methyl group.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the solid-state structure of this compound has not been determined by X-ray crystallography. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or precise atomic coordinates are available. Such an analysis would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystalline state.

No studies employing surface chemistry analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), have been published for this compound. XPS analysis would typically provide information on the elemental composition and chemical states of the atoms at the surface of the material, which is not available for this compound.

Computational Approaches to Conformational Landscape

Computational studies provide valuable insights into the structural and energetic properties of molecules. However, specific computational analyses for this compound are not found in the reviewed literature.

There are no specific published Density Functional Theory (DFT) calculations detailing the ground state geometries of the various possible conformers of this compound. Such calculations would be instrumental in predicting the relative energies of different chair and boat conformations of the piperidine rings, as well as the rotational isomers around the C-N and C-C bonds connecting the two rings.

A review of the literature did not yield any studies on the use of Molecular Dynamics (MD) simulations to investigate the conformational sampling of this compound. MD simulations would be a powerful tool to explore the dynamic behavior of this molecule over time, identifying accessible conformations and the energetic barriers between them in various environments (e.g., in solution).

Analysis of Conformational Isomers and Energy Minima

A comprehensive analysis of the conformational isomers and their corresponding energy minima is crucial for understanding the three-dimensional structure and potential biological activity of this compound. However, a detailed review of the scientific literature reveals a significant lack of specific experimental or computational studies focused on this particular compound. While extensive research exists on the conformational analysis of piperidine and its derivatives, including some bipiperidine systems, specific data such as dihedral angles, relative energies of conformers, and rotational barriers for this compound are not available in published research.

In the absence of direct studies, the conformational landscape of this compound can be qualitatively inferred from the well-established principles of stereochemistry applied to its constituent rings. The piperidine rings are expected to adopt predominantly chair conformations to minimize torsional and steric strain. The key conformational variables for this compound would include:

The orientation of the methyl group on the 3'-piperidine ring (axial versus equatorial).

The relative orientation of the two piperidine rings with respect to each other, governed by rotation around the C3-N1' bond.

The possibility of ring inversion for both piperidine rings.

Generally, for a methyl-substituted piperidine ring, the equatorial conformation is favored over the axial conformation due to the avoidance of 1,3-diaxial interactions. The energy difference between these two conformations in a simple methylpiperidine system is a known value, but in the case of this compound, this equilibrium would be influenced by the bulky piperidinyl substituent at the 3'-position.

Furthermore, the rotation around the central C-N bond connecting the two piperidine rings would lead to various rotational isomers (rotamers). The energy barriers for this rotation would be influenced by steric hindrance between the two rings. Studies on analogous 1,1'-bipiperidines have shown that the barrier to rotation about the N-N bond can be substantial. While the linkage in this compound is different (C-N), significant steric interactions would still be expected to create distinct energy minima corresponding to specific staggered conformations.

To provide a quantitative analysis of the conformational isomers and their energy minima for this compound, dedicated computational chemistry studies, such as Density Functional Theory (DFT) calculations or molecular mechanics simulations, would be required. Such studies would allow for the mapping of the potential energy surface as a function of key dihedral angles, leading to the identification of stable conformers and the transition states connecting them.

Detailed Research Findings

As of the current date, specific research findings detailing the conformational isomers and energy minima of this compound are not present in the accessible scientific literature. Consequently, the generation of data tables with specific dihedral angles, relative energies, or population percentages for the conformers of this molecule is not possible. Future computational and experimental studies are necessary to elucidate the specific conformational preferences and energetic landscape of this compound.

Biological and Pharmacological Investigations in Vitro and Pre Clinical Models

Investigation of Antimicrobial and Antineoplastic Activities (Cell-Based Assays)

Further research would be required to determine the specific biological and pharmacological profile of 3'-Methyl-1,3'-bipiperidine.

Evaluation of Growth Inhibition in Microbial Strains (e.g., Gram-positive and Gram-negative bacteria)

Analogues and derivatives related to this compound have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.

A series of synthesized 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives were screened for antimicrobial activity. Several of these compounds exhibited significant antibacterial effects against Escherichia coli and Bacillus subtilis. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed enhanced antifungal activity compared to the parent piperidin-4-one compounds, indicating the functional importance of this modification. biomedpharmajournal.org

Similarly, other piperidine (B6355638) derivatives have shown efficacy against common bacterial pathogens. For instance, compounds such as (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate displayed good activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium E. coli. researchgate.netbiointerfaceresearch.com Studies on N-methyl-4-piperidone-derived curcuminoids also reported moderate activity against several cariogenic bacteria, including various Streptococcus species. mdpi.com Furthermore, novel oxazolidinones featuring a piperidine group have been synthesized and shown to possess potent antibacterial activity against clinically resistant strains of both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial potential of this class of compounds extends to highly problematic pathogens. Derivatives of 3,5-diamino-piperidine, acting as translation inhibitors, have demonstrated robust and consistent activity against a panel of clinical isolates of Pseudomonas aeruginosa, a bacterium known for its propensity to develop antibiotic resistance.

In the realm of antifungal research, certain piperidine derivatives have shown promise. While some studies found that their synthesized compounds had no effect on fungi like Fusarium verticilliodes academicjournals.orgresearchgate.net, others reported significant activity. For example, some 2,6-diaryl-3-methyl-4-piperidones were active against M. gypseum, M. canis, T. rubrum, and C. albicans. biomedpharmajournal.org Other piperidine and pyrrolidine substituted compounds also inhibited the growth of Candida albicans with minimum inhibitory concentrations (MICs) as low as 32–64 μg/ml. tandfonline.com

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound ClassTest Organism(s)Observed Activity
2,6-diaryl-3-methyl-4-piperidonesE. coli, B. subtilisSignificant antibacterial activity. biomedpharmajournal.org
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. rubrum, C. albicansSignificant antifungal activity. biomedpharmajournal.org
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylateS. aureus, E. coliGood activity compared to chloramphenicol. researchgate.netbiointerfaceresearch.com
N-methyl-4-piperidone-derived curcuminoidsStreptococcus speciesModerate activity with MICs of 250-500 μg/mL. mdpi.com
Piperidine-substituted oxazolidinonesResistant Gram-positive and Gram-negative bacteriaPotent antibacterial activity. nih.gov

Assessment of Cytostatic and Cytotoxic Effects on Cancer Cell Lines

The piperidine scaffold is a key component in a variety of compounds investigated for their anticancer properties. Studies on analogues have revealed significant cytostatic and cytotoxic effects across numerous cancer cell lines, often with a degree of selectivity for malignant cells over non-malignant ones.

One study focused on a series of 3,5-bis(benzylidene)piperidin-4-ones, which displayed selective toxicity toward neoplastic cells, including human oral squamous carcinoma cell lines (HSC-2, HSC-4) and human promyelocytic leukemia cells (HL-60), when compared to normal human cell lines. nih.gov The cytotoxic potencies for the most active analogues in this series reached submicromolar concentrations. nih.gov

Similarly, N-methylpiperidine derivatives have been evaluated for their anticancer potential. Cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were identified as the most toxic compounds against two human colon carcinoma cell lines (HT-29 and BE), with IC50 values in the low micromolar range (6-11 μM). nih.gov

Other research has explored more complex piperidine-containing structures. Novel platinum-based derivatives incorporating a piperidine ligand were found to have significantly increased cytotoxic activity against ovarian and colon cancer cells compared to the inactive parent compound, transplatin. researchgate.net Additionally, conjugates of oleanonic and ursonic acids with N-ethyl-piperazinyl-amides (a related heterocyclic amine) have shown cytotoxic effects on several human tumor cell lines. mdpi.com

Table 2: Cytotoxic Activity of Selected Piperidine Analogues on Cancer Cell Lines

Compound ClassCancer Cell Line(s)Key Findings
3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4 (Oral Squamous Carcinoma), HL-60 (Leukemia)Displayed selective toxicity for malignant cells; CC50 values were mainly submicromolar. nih.gov
cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidineHT-29, BE (Colon Carcinoma)Most toxic compounds in the series with IC50 values of 6-11 μM. nih.gov
trans-Platinum piperidine derivativesOV-1063 (Ovarian), C-26 (Colon)Significantly increased cytotoxic activity compared to transplatin. researchgate.net
N-ethyl-piperazinyl-amides of oleanonic/ursonic acidsVarious human tumor cell linesExhibited cytotoxic effects. mdpi.com

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA/Protein Interaction)

Investigations into the mechanisms underlying the cytotoxic effects of piperidine-containing compounds have revealed their ability to interfere with fundamental cellular processes, leading to cancer cell death. Key mechanisms identified include the induction of apoptosis and the arrest of the cell cycle.

Apoptosis Induction: Several piperidine analogues induce programmed cell death, or apoptosis, in cancer cells. The natural alkaloid piperine, which contains a piperidine ring, has been shown to induce apoptosis in human cervical adenocarcinoma (HeLa) cells. nih.gov This process is mediated by an increase in reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, certain trans-platinum piperidine derivatives were found to effectively induce apoptosis in ovarian cancer cells, confirmed by observations of chromatin condensation, caspase-3 activation, and other hallmarks of apoptosis. researchgate.net Further studies on 2,2'-bipyridine (B1663995) derivatives also confirmed apoptosis induction in hepatocellular carcinoma (HepG2) cells through the intrinsic mitochondrial pathway. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another critical mechanism by which these compounds exert their anticancer effects. Piperine has been observed to cause cell cycle arrest at the G1 phase in melanoma cells and at the G2/M phase in HeLa cells. nih.gov N-(piperidine-4-yl)benzamide derivatives have been identified as potent antitumor agents that can induce cell cycle arrest in a p53/p21-dependent manner in hepatocarcinoma cells. researchgate.net The ability of Cdk4/6 inhibitors to arrest cell cycle progression at the G1 restriction point is a well-established anticancer strategy, and compounds that can modulate these pathways are of significant interest. biorxiv.org One study on a dispiropiperazine derivative demonstrated its ability to arrest the cell cycle in the M phase, induce DNA damage, and disrupt mitotic spindle positioning in colon cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Identification of Key Pharmacophores and Structural Motifs

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features responsible for a molecule's biological activity. For piperidine-based compounds, several key pharmacophores and structural motifs have been identified that are essential for their antimicrobial and cytotoxic effects.

The piperidine ring itself is a foundational pharmacophore, serving as a versatile scaffold for designing drugs for a wide range of therapeutic targets. nih.govbohrium.com Its conformation and substitution pattern are critical determinants of biological activity.

In the context of anticancer activity, specific structural arrangements have proven vital. For 3,5-bis(benzylidene)piperidin-4-ones, the dienone system acts as a reactive component, while the nature and position of substituents on the aryl rings significantly modulate cytotoxicity. nih.gov Molecular modeling has suggested that the superior cytotoxicity of these cyclic compounds over acyclic analogues may be due to greater torsion angles between the arylidene aryl rings and the adjacent olefinic groups, indicating a specific conformational requirement for activity. nih.gov For a series of histamine H3 receptor antagonists based on a 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine scaffold, modifications at the 6-position of the pyridine (B92270) ring were key to enhancing potency. nih.gov

In the antimicrobial sphere, specific substitutions are also linked to enhanced activity. The conversion of 2,6-diaryl-3-methyl-4-piperidones to their thiosemicarbazone derivatives significantly boosts antifungal potency, highlighting the thiosemicarbazone group as a critical pharmacophoric element for this activity. biomedpharmajournal.org

Computational Chemical Biology and Molecular Modeling

Virtual Screening and Lead Optimization Strategies

In Silico Identification of Potential Biological Targets

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the in silico identification of biological targets for the compound 3'-Methyl-1,3'-bipiperidine. While computational methods such as reverse docking, pharmacophore-based screening, and machine learning models are commonly employed to predict the biological targets of novel or uncharacterized small molecules, there is no publicly available research applying these techniques to this compound.

The general approach for in silico target identification involves screening the structure of a compound against a library of known protein structures. The binding affinity and interaction patterns are calculated to predict potential biological targets. These computational predictions are essential for hypothesis generation in the early stages of drug discovery, guiding subsequent experimental validation. However, without specific research on this compound, any discussion of its potential biological targets would be purely speculative and fall outside the scope of this scientifically focused article.

Table 1: Computational Methods for In Silico Target Identification

MethodDescription
Reverse Docking A computational technique where a small molecule is docked against a large collection of protein structures to identify potential binding partners.
Pharmacophore Modeling Involves the identification of the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This model is then used to screen databases for compounds with similar features.
Ligand-Based Similarity Searching This method identifies known proteins that are targeted by molecules structurally similar to the query compound.
Machine Learning/AI Approaches Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions for new molecules.

Computational Approaches to Scaffold Modification for Enhanced Activity

There is currently no published research detailing computational approaches for the scaffold modification of this compound to enhance its biological activity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, fragment-based drug design, and in silico combinatorial library design are standard computational tools used to guide the optimization of lead compounds. These techniques rely on initial data regarding the biological activity and target of the parent compound.

QSAR models, for instance, correlate variations in the chemical structure of a series of compounds with their biological activities to predict the activity of new analogs. Fragment-based design involves identifying small chemical fragments that bind to a target and then computationally linking them to create more potent molecules. Similarly, in silico combinatorial chemistry allows for the virtual creation and evaluation of a large number of derivatives of a lead scaffold to identify candidates with improved properties.

Given the absence of foundational biological activity data and identified targets for this compound in the scientific literature, the application of these computational modification strategies has not been reported.

Table 2: Computational Strategies for Scaffold Modification

StrategyDescription
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that relates the quantitative chemical structure features of a series of compounds to their biological activities.
Fragment-Based Drug Design (FBDD) Involves screening libraries of small chemical fragments to identify those that bind to a biological target. These hits are then grown or linked to produce a lead compound.
In Silico Combinatorial Library Design The virtual generation and assessment of a large number of molecules based on a common scaffold and a set of variable substituents to identify promising new compounds.
Scaffold Hopping A computational technique used to identify new molecular scaffolds that can maintain the biological activity of a known active compound.

Emerging Applications and Material Science Perspectives

Role as Ligands in Catalysis and Coordination Chemistry

While the broader families of piperidine (B6355638) and bipyridine derivatives are widely used as ligands in transition metal catalysis, no specific studies detailing the complexation of 3'-Methyl-1,3'-bipiperidine with transition metals or its subsequent catalytic activity were found. Research in this area focuses on related but structurally distinct molecules.

Transition Metal Complexation and Catalytic Activity

No published data was identified regarding the synthesis, characterization, or catalytic application of transition metal complexes featuring the this compound ligand.

Development of Chiral Ligands

The principles of developing chiral ligands are well-established, particularly for bipyridine scaffolds to induce asymmetry in metal-catalyzed reactions. However, there is no specific literature on the synthesis or application of chiral versions of This compound for asymmetric catalysis.

Applications in Chemical Probes and Biosensors

The design of fluorescent probes and biosensors is a robust field of study. Typically, a fluorophore is combined with a receptor unit that selectively binds to an analyte, such as a metal ion. No studies were found that utilize the This compound scaffold as a receptor or any other component in such sensory systems.

Fluorescent Probes for Specific Analyte Detection (e.g., metal ions)

There is no information available on the development or use of This compound as a fluorescent probe for the detection of metal ions or any other analytes.

Tools for Investigating Biological Pathways

No literature was identified that describes the use of This compound as a chemical tool for probing or investigating biological pathways.

Advanced Materials and Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. While various nitrogen-containing heterocyclic compounds are used as building blocks in this field, there are no available studies on the incorporation of This compound into advanced materials or its use in forming supramolecular structures.

Self-Assembly and Nanostructure Formation

The molecular architecture of this compound, while not extensively studied for its self-assembly properties, possesses structural motifs that suggest a potential for forming ordered supramolecular structures. The self-assembly of molecules is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. sigmaaldrich.com In the case of bipiperidine derivatives, the nitrogen atoms can act as hydrogen bond acceptors, and in protonated states, as donors, facilitating the formation of extended networks. researchgate.net

The introduction of a methyl group at the 3'-position is expected to have a significant influence on the self-assembly process. A methyl group can affect the intermolecular interactions in several ways:

Steric Hindrance: The methyl group can sterically hinder certain packing arrangements, thereby directing the self-assembly towards specific, less sterically crowded conformations.

Hydrophobicity: The non-polar nature of the methyl group can promote aggregation in polar solvents through hydrophobic interactions. study.com This is a common driving force for the self-assembly of amphiphilic molecules.

Van der Waals Interactions: The methyl group increases the surface area of the molecule, potentially leading to stronger van der Waals interactions with neighboring molecules, which can contribute to the stability of the resulting nanostructures.

Computational studies on related methylated compounds, such as 7-methylguanine, have shown that methylation directly blocks some hydrogen-bonding sites while also modifying the strength of remaining intermolecular hydrogen bonds. nih.gov This can strongly influence the structure of the resulting network, favoring the formation of specific motifs like rings or ribbons. nih.gov The position of the methyl group is crucial; for example, in methylguanines, different methylation positions lead to vastly different self-assembled structures, such as windmill patterns or hexagonal networks. nih.gov While direct research on this compound is not available, these principles suggest that its methyl group would play a critical role in defining the architecture of any potential self-assembled nanostructures.

Integration into Polymeric Materials or Organic Electronics

While there is no specific research detailing the integration of this compound into polymeric materials or organic electronics, the presence of the piperidine moiety suggests several potential applications based on the known properties of related compounds. Piperidine and its derivatives are frequently incorporated into polymer structures to impart specific functionalities. nih.gov

One major area of application for piperidine-containing polymers is in the development of anion exchange membranes (AEMs). google.comacs.org The nitrogen atom in the piperidine ring can be quaternized to create a fixed positive charge, which is essential for ionic conductivity in AEMs. Polymers functionalized with piperidinium cations have been synthesized and investigated for their potential use in fuel cells and other electrochemical devices. google.comacs.org Theoretically, this compound could serve as a monomer or a functionalizing agent for polymers intended for such applications. The presence of two nitrogen atoms offers multiple sites for polymerization or quaternization, potentially leading to materials with high ion exchange capacities.

The incorporation of piperidine derivatives can also modify the physical and chemical properties of polymers. For instance, polymer-bound piperidine is used as a basic catalyst and scavenger in organic synthesis. sigmaaldrich.com By integrating this compound into a polymer backbone or as a pendant group, it might be possible to create functional materials with tailored basicity, catalytic activity, or chelating properties for metal ions. The methyl group could further tune these properties by altering the steric environment and basicity of the nitrogen atoms.

In the field of organic electronics, nitrogen-containing heterocyclic compounds are often used as building blocks for organic semiconductors. mdpi.com While simple saturated heterocycles like piperidine are not intrinsically conductive, they can be incorporated into larger conjugated systems to influence molecular packing, solubility, and electronic properties. For example, the introduction of bulky, non-planar groups can disrupt π-π stacking, which is a key interaction in the self-assembly of organic semiconductors. mdpi.com The specific stereochemistry of the this compound unit could be exploited to control the three-dimensional structure of a polymer, thereby influencing its charge transport properties.

Although speculative, this compound could be envisioned as a component in the synthesis of:

Polyamides or Polyimides: The secondary amine functionalities could potentially react with carboxylic acid or anhydride monomers to form condensation polymers.

Epoxy Resins: The amine groups could act as curing agents for epoxy resins, with the bipiperidine structure potentially imparting a degree of flexibility or rigidity to the final thermoset material.

Functional Additives: It could be used as an additive to modify the surface properties, thermal stability, or mechanical characteristics of existing polymers.

Further research would be necessary to synthesize such polymers and evaluate their properties for any of these potential applications.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for Complex Bipiperidine Derivatives

The synthesis of complex piperidine (B6355638) and bipiperidine structures is a continuing area of focus in organic chemistry. nih.gov Future research will likely concentrate on developing more efficient, stereoselective, and versatile synthetic routes to access novel analogs of 3'-Methyl-1,3'-bipiperidine.

Key areas for development include:

Metal-Catalyzed Cross-Coupling: While traditional methods like Stille and Negishi couplings have been used for synthesizing bipyridine derivatives, concerns over toxic organotin reagents in the Stille coupling persist. mdpi.com Future methodologies may focus on alternative cross-coupling reactions that are more environmentally benign and efficient. mdpi.com This includes exploring dinuclear palladium pincer complexes and other advanced catalyst systems to improve reaction efficiency and suppress byproduct formation. mdpi.com

Intramolecular Cyclization: Modern approaches such as metal-catalyzed intramolecular cyclization, asymmetric synthesis, and various annulation strategies offer powerful tools for constructing the piperidine ring system. nih.gov For instance, the gold(I)-catalyzed intramolecular dearomatization/cyclization and iridium(III)-catalyzed hydrogen borrowing cascades represent advanced methods for creating substituted piperidines stereoselectively. nih.gov Applying these techniques could enable precise control over the stereochemistry of complex bipiperidine derivatives.

C-H Amination: Recent advances in copper-catalyzed intramolecular C-H amination provide a direct way to form pyrrolidines and piperidines. acs.org Mechanistic studies suggest that the choice of ligand and substrate (e.g., N-fluoride amides) can significantly influence reaction efficiency. acs.org Tailoring these methods for the intermolecular coupling of piperidine rings could provide a novel and direct route to bipiperidine structures.

Advanced Mechanistic Studies on Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target is fundamental to drug development. For this compound, future research should aim to elucidate its molecular mechanisms of action, drawing parallels from studies on similar piperidine-containing compounds.

Allosteric Modulation: Some piperidine derivatives have been shown to act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. For example, the piperidine derivative AC-42 was identified as an allosteric agonist of the muscarinic M(1) receptor. nih.gov This was confirmed through binding studies showing it retarded the dissociation of orthosteric ligands. nih.gov Future studies could investigate whether this compound or its analogs can act as allosteric modulators on various receptors, a mechanism that can offer greater selectivity and a more nuanced pharmacological profile.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to study reaction mechanisms and molecular interactions. mdpi.com Such in silico approaches can predict the most likely protein targets for new piperidine derivatives and model their binding modes. clinmedkaz.org Applying these computational tools to this compound could identify potential biological targets and guide the design of derivatives with enhanced affinity and specificity.

Spectroscopic and Structural Biology Techniques: Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about how a ligand binds to its target protein. Elucidating the crystal structure of this compound in complex with a biological target would offer definitive insights into its binding mode and the key molecular interactions driving its activity.

Exploration of New Therapeutic Avenues through Pre-clinical Target Identification

The piperidine motif is found in a wide range of bioactive compounds, suggesting that this compound and its derivatives could have therapeutic potential across various diseases. nih.gov

In Silico Target Prediction: The initial step in exploring new therapeutic uses involves identifying potential biological targets. Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze a chemical structure and predict its likely protein targets and pharmacological effects. clinmedkaz.org Applying these predictive tools to this compound could generate hypotheses about its potential applications in areas like cancer, central nervous system disorders, or as an antimicrobial agent. clinmedkaz.org

Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models of a disease to identify molecules that produce a desired therapeutic effect. This approach does not require prior knowledge of the drug's target. Screening this compound in a diverse range of phenotypic assays could uncover unexpected therapeutic activities.

Fragment-Based Drug Discovery: The bipiperidine core can be considered a molecular fragment. In fragment-based drug discovery, small molecules (fragments) that bind weakly to a biological target are identified and then optimized to create more potent leads. The this compound scaffold could be used as a starting point for developing inhibitors against new and challenging biological targets.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. nih.gov Libraries of novel bipiperidine derivatives, including variations of this compound, could be synthesized and subjected to HTS campaigns. chemdiv.com Methodologies like the one-bead-one-compound (OBOC) approach facilitate the screening of massive libraries to identify potent and selective ligands. nih.gov

AI-Driven Drug Design: AI and machine learning algorithms can analyze large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. mdpi.com These tools can accelerate drug discovery by prioritizing which compounds to synthesize and test. bpsbioscience.com

Generative Chemistry: AI models can be trained on existing chemical data to generate novel molecular structures with desired properties. nih.gov Such generative models could design new bipiperidine derivatives based on the this compound scaffold that are optimized for activity against a specific target while minimizing predicted toxicity. nih.gov This AI-driven approach can explore a much wider chemical space than traditional methods, increasing the probability of discovering novel drug candidates. premierscience.comnih.gov

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